methyl 2-chloro-7-methoxyquinoline-4-carboxylate
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Overview
Description
Methyl 2-chloro-7-methoxyquinoline-4-carboxylate is an organic compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a quinoline core substituted with a chlorine atom at the 2-position, a methoxy group at the 7-position, and a methyl ester at the 4-carboxylate position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-chloro-7-methoxyquinoline-4-carboxylate typically involves the following steps:
Starting Material: The synthesis begins with 2-chloro-7-methoxyquinoline.
Esterification: The carboxyl group at the 4-position is esterified using methanol in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction is usually conducted under reflux conditions to ensure complete esterification.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity. The use of automated systems also reduces the risk of human error and enhances safety.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-chloro-7-methoxyquinoline-4-carboxylate can undergo various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom at the 2-position can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in an aprotic solvent such as dimethyl sulfoxide (DMSO).
Oxidation: Potassium permanganate in an aqueous medium under acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran (THF).
Major Products
Nucleophilic Substitution: Substituted quinoline derivatives depending on the nucleophile used.
Oxidation: 2-chloro-7-hydroxyquinoline-4-carboxylate.
Reduction: 2-chloro-7-methoxyquinoline-4-carbinol.
Scientific Research Applications
Methyl 2-chloro-7-methoxyquinoline-4-carboxylate has several applications in scientific research:
Medicinal Chemistry: It serves as a precursor for the synthesis of various pharmacologically active compounds, including antimalarial, antibacterial, and anticancer agents.
Biological Studies: Used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active quinoline derivatives.
Material Science: Employed in the development of organic semiconductors and light-emitting diodes (LEDs) due to its electronic properties.
Chemical Synthesis: Acts as an intermediate in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of methyl 2-chloro-7-methoxyquinoline-4-carboxylate depends on its specific application:
Enzyme Inhibition: It can inhibit enzymes by binding to their active sites, thereby blocking substrate access.
Receptor Binding: It can act as an agonist or antagonist by binding to specific receptors, modulating their activity.
Antimicrobial Activity: It disrupts microbial cell membranes or interferes with DNA replication.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-chloroquinoline-4-carboxylate: Lacks the methoxy group at the 7-position.
Methyl 7-methoxyquinoline-4-carboxylate: Lacks the chlorine atom at the 2-position.
Methyl 2-chloro-4-carboxylate: Lacks both the methoxy group and the quinoline core.
Uniqueness
Methyl 2-chloro-7-methoxyquinoline-4-carboxylate is unique due to the presence of both the chlorine and methoxy substituents, which confer distinct electronic and steric properties. These features enhance its reactivity and specificity in various chemical reactions and biological interactions, making it a valuable compound in research and industrial applications.
Properties
CAS No. |
2408965-81-9 |
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Molecular Formula |
C12H10ClNO3 |
Molecular Weight |
251.7 |
Purity |
95 |
Origin of Product |
United States |
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